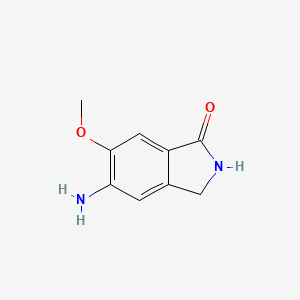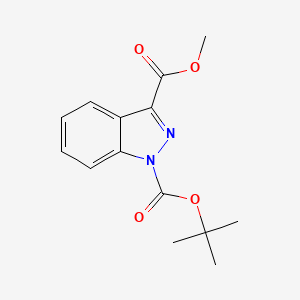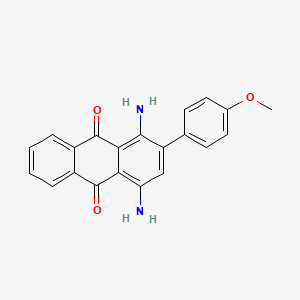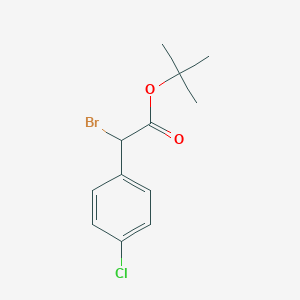
1,5-Dichloro-9,10-diphenylanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dichloro-9,10-diphenylanthracene is an organic compound with the molecular formula C30H18Cl2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two chlorine atoms at the 1 and 5 positions and two phenyl groups at the 9 and 10 positions. This compound is known for its photophysical properties and is used in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dichloro-9,10-diphenylanthracene can be synthesized through a multi-step process involving the chlorination of anthracene followed by the introduction of phenyl groups. One common method involves the following steps:
Chlorination of Anthracene: Anthracene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to produce 1,5-dichloroanthracene.
Friedel-Crafts Alkylation: The 1,5-dichloroanthracene is then subjected to Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to introduce the phenyl groups at the 9 and 10 positions, resulting in this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dichloro-9,10-diphenylanthracene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include quinones and other oxidized forms.
Reduction: Products include hydro derivatives with reduced aromaticity.
Applications De Recherche Scientifique
1,5-Dichloro-9,10-diphenylanthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and as a reagent in photophysical studies.
Biology: Employed in fluorescence microscopy and as a fluorescent probe due to its strong emission properties.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 1,5-dichloro-9,10-diphenylanthracene primarily involves its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence emission. This property is exploited in various applications such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include interactions with light and subsequent energy transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Lacks the chlorine atoms at the 1 and 5 positions, resulting in different photophysical properties.
1,5-Dichloroanthracene: Lacks the phenyl groups at the 9 and 10 positions, leading to different chemical reactivity and applications.
9,10-Dimethylanthracene: Substituted with methyl groups instead of phenyl groups, affecting its fluorescence properties.
Uniqueness
1,5-Dichloro-9,10-diphenylanthracene is unique due to the combination of chlorine and phenyl substituents, which impart distinct photophysical properties and chemical reactivity. This makes it particularly useful in applications requiring specific fluorescence characteristics and reactivity profiles.
Propriétés
Numéro CAS |
80034-46-4 |
|---|---|
Formule moléculaire |
C26H16Cl2 |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
1,5-dichloro-9,10-diphenylanthracene |
InChI |
InChI=1S/C26H16Cl2/c27-21-15-8-14-20-24(18-11-5-2-6-12-18)26-19(13-7-16-22(26)28)23(25(20)21)17-9-3-1-4-10-17/h1-16H |
Clé InChI |
NBHVEPUWSSAYCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Cl)C5=CC=CC=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-Amino-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}-L-glutamic acid](/img/structure/B13136803.png)
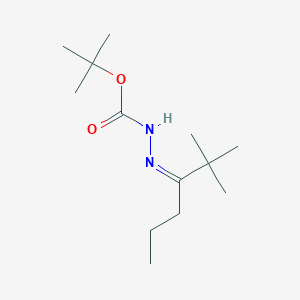
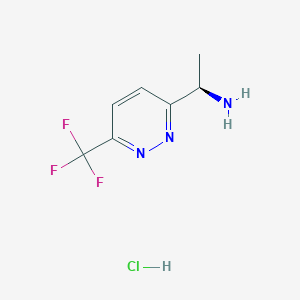
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
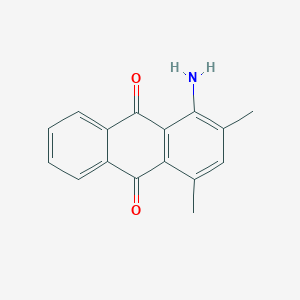
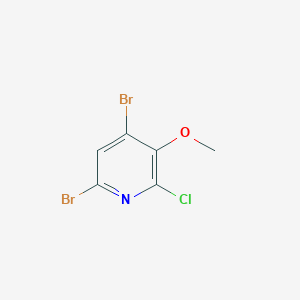
![Methoxymethane;[2-[(6-methoxy-3-oxocyclohexa-1,4-dien-1-yl)carbamoyl]phenyl] acetate](/img/structure/B13136844.png)
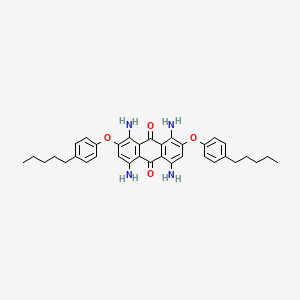
![tert-butyl spiro[2,3-dihydro-1H-1,8-naphthyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B13136854.png)
